Ethyl morpholine-4-carboxylate

Description

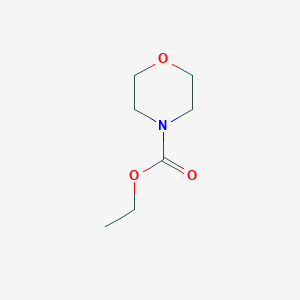

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-2-11-7(9)8-3-5-10-6-4-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBBWCJKGBZVGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282140 | |

| Record name | Ethyl 4-morpholinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6976-49-4 | |

| Record name | NSC24702 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-morpholinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL MORPHOLINOCARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Pathways of Ethyl Morpholine 4 Carboxylate

Reactions at the Ester Group

The ester functional group is a primary site for reactions such as hydrolysis, transesterification, and reduction. These transformations modify the periphery of the molecule while leaving the morpholine (B109124) core intact.

Hydrolysis to Carboxylic Acids

The ester group of ethyl morpholine-4-carboxylate can be hydrolyzed to yield morpholine-4-carboxylic acid. This reaction involves the cleavage of the ester bond by reaction with water, typically under acidic or alkaline conditions.

Acid-Catalyzed Hydrolysis : In the presence of a dilute acid catalyst, the reaction is reversible. To drive the equilibrium towards the products, an excess of water is typically used.

Alkaline Hydrolysis (Saponification) : Using a base, such as sodium hydroxide (B78521), provides a more efficient and irreversible pathway for hydrolysis. The ester is heated with the aqueous base, which results in the formation of the corresponding carboxylate salt (sodium morpholine-4-carboxylate) and ethanol. The carboxylic acid can then be liberated by acidification. This method is generally preferred for its high yield and the ease of separation of the alcohol product by distillation.

This compound + NaOH → Sodium morpholine-4-carboxylate + Ethanol

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com To ensure a high conversion rate, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com

For example, the conversion of this compound to mthis compound can be achieved by heating the ethyl ester in an excess of methanol with a suitable catalyst.

Table 1: Examples of Transesterification Reactions

| Starting Ester | Alcohol (Solvent) | Product | Catalyst Type |

|---|---|---|---|

| This compound | Methanol | Mthis compound | Acid or Base |

| This compound | Isopropanol | Isopropyl morpholine-4-carboxylate | Acid or Base |

This table is illustrative of typical transesterification reactions and is based on general principles of ester chemistry.

The choice of catalyst depends on the substrate's sensitivity to acidic or basic conditions. Common catalysts include sulfuric acid and tosic acid for acid-catalyzed reactions, and sodium alkoxides for base-catalyzed reactions. masterorganicchemistry.com

Reduction to Alcohols

The ester group of this compound can be reduced to a primary alcohol, yielding 4-(hydroxymethyl)morpholine. This transformation requires a strong reducing agent, as milder agents like sodium borohydride (NaBH₄) are generally ineffective at reducing esters. masterorganicchemistry.comlibretexts.org

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an acidic workup to neutralize the reaction mixture and protonate the resulting alkoxide to form the alcohol. masterorganicchemistry.comlibretexts.org

This compound + LiAlH₄ (in ether) → (Intermediate) --(Acid workup)→ 4-(Hydroxymethyl)morpholine

During the reaction, two hydride ions from LiAlH₄ are added to the carbonyl carbon of the ester. The mechanism involves an initial nucleophilic acyl substitution to form an aldehyde intermediate, which is then immediately reduced to the primary alcohol. masterorganicchemistry.com

Reactions Involving the Morpholine Nitrogen

The nitrogen atom in the morpholine ring of this compound has its reactivity significantly modulated by the attached ethoxycarbonyl group.

Nucleophilic Substitutions

In a typical secondary amine like morpholine, the nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic. However, in this compound, the nitrogen lone pair is delocalized into the adjacent carbonyl group of the ester through resonance. This delocalization substantially decreases the electron density on the nitrogen atom.

Furthermore, the presence of the electronegative ether oxygen in the morpholine ring already withdraws electron density, rendering morpholine less nucleophilic than a comparable secondary amine like piperidine. wikipedia.org The combination of these two effects makes the nitrogen in this compound a very weak nucleophile. Consequently, it does not readily undergo typical nucleophilic substitution reactions, such as alkylation, that are common for secondary amines. The low nucleophilicity of the nitrogen in morpholine-enamines has been noted to decrease their reactivity in comparison to piperidine or pyrrolidine (B122466) enamines. nih.gov

Oxidation Reactions (e.g., N-Oxide Formation)

Despite its reduced nucleophilicity, the tertiary amine nitrogen of the morpholine ring can be oxidized to form an N-oxide. This reaction is a common transformation for tertiary amines. The oxidation of the closely related N-methylmorpholine to N-methylmorpholine-N-oxide (NMO) is a well-established and widely used reaction in organic synthesis, where NMO serves as a co-oxidant. organic-chemistry.org

A similar reaction can be expected for this compound. The oxidation is typically carried out using a peroxy acid, such as m-chloroperoxybenzoic acid (mCPBA), or more commonly and economically, with hydrogen peroxide (H₂O₂). nih.govacs.org The reaction with hydrogen peroxide can be slow but can be accelerated. For instance, a CO₂-mediated oxidation using H₂O₂ involves the formation of peroxymonocarbonate, which is a more potent oxidizing agent for tertiary amines. acs.org

The resulting product is this compound N-oxide, a compound where the nitrogen atom is datively bonded to an oxygen atom. N-oxides are highly polar molecules with the N⁺–O⁻ bond imparting increased water solubility. nih.gov

Enamine Formation and Reactivity

Enamines are nitrogen analogs of enols and are typically formed through the reaction of an aldehyde or a ketone with a secondary amine. The reactivity of the secondary amine, specifically the nucleophilicity of the nitrogen lone pair, is crucial for the initial attack on the carbonyl carbon.

In the case of this compound, the nitrogen atom is part of a carbamate (B1207046) functional group. The lone pair of electrons on the nitrogen is delocalized by resonance with the adjacent carbonyl group of the ethyl carboxylate moiety. This resonance significantly reduces the nucleophilicity and basicity of the nitrogen atom.

Consequently, this compound is a very poor nucleophile and is generally considered unreactive towards aldehydes and ketones for the purpose of enamine formation under standard conditions. While the parent compound, morpholine, is a secondary amine commonly used to form enamines, the introduction of the electron-withdrawing ethoxycarbonyl group on the nitrogen atom effectively quenches this reactivity. Studies on morpholine-based organocatalysts have highlighted that even for the more reactive parent morpholine, the resulting enamines exhibit lower reactivity compared to those derived from other cyclic amines like pyrrolidine. The presence of the N-ethoxycarbonyl group further deactivates the system, making enamine formation from this compound synthetically unviable.

Condensation Reactions

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water or an alcohol. This compound can participate as an electrophilic partner in certain types of condensation reactions, most notably the crossed Claisen condensation.

The Claisen condensation typically occurs between two ester molecules where one forms an enolate (the nucleophile) and the other acts as the electrophile. libretexts.org A key requirement for the nucleophilic partner is the presence of at least one α-hydrogen, which can be removed by a strong base to form the enolate. This compound lacks α-hydrogens and therefore cannot form an enolate and cannot act as the nucleophilic component. libretexts.orgmasterorganicchemistry.com

However, this lack of α-hydrogens makes it an excellent electrophilic substrate for a crossed Claisen condensation . libretexts.orgchemistrysteps.com In this reaction, this compound can react with a different enolizable ester or a ketone in the presence of a strong base. The base will selectively deprotonate the enolizable partner, which will then nucleophilically attack the carbonyl carbon of this compound.

General Scheme for Crossed Claisen Condensation:

This reaction avoids the self-condensation of the electrophilic partner (this compound), leading to a more controlled reaction and a higher yield of the desired cross-product. masterorganicchemistry.com The product of such a reaction would be a β-keto ester derivative.

Derivatization Strategies for Structural Modification

Introduction of Diverse Functional Groups

Direct functionalization of the this compound molecule can be challenging. The morpholine ring itself is relatively inert, and C-H functionalization typically requires transition-metal catalysis under specific conditions. mdpi.com However, the carbamate moiety provides a handle for modification.

One primary strategy involves the transformation of the ethyl carboxylate group.

Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This would yield N-(hydroxymethyl)morpholine, introducing a hydroxyl functional group that can be used for further reactions, such as etherification or esterification.

Hydrolysis: The carbamate can be hydrolyzed under acidic or basic conditions to remove the ethoxycarbonyl group, regenerating the parent morpholine. The free secondary amine of morpholine is a versatile functional group that can then be readily derivatized through N-alkylation, N-acylation, or reaction with sulfonyl chlorides to introduce a wide variety of new functionalities.

A second, though less common, strategy could involve targeting the α-carbon to the ring oxygen. This type of functionalization is complex and may require the generation of radical intermediates or the use of powerful organometallic reagents. researchgate.net

Strategies for Amide Formation from Carboxylate Derivatives

The ethyl carboxylate group of this compound can be converted into an amide-like linkage through reaction with an amine. Since the starting material is a carbamate (an ester of carbamic acid), the resulting product is a substituted urea. This reaction, a form of aminolysis, involves the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the carbamate, with the subsequent elimination of ethanol.

This transformation is a common and effective method for synthesizing unsymmetrical ureas. google.com The reaction can often be carried out by heating the carbamate with the desired amine, sometimes in a solvent like dimethyl sulfoxide (DMSO). google.com This method provides a direct route to a diverse range of urea derivatives, which are significant in medicinal chemistry. nih.govnih.gov

| Reactant Amine | Product (Substituted Urea) | Potential Application Area |

|---|---|---|

| Aniline (B41778) | 1-(morpholine-4-carbonyl)-3-phenylurea | Agrochemicals, Polymer Chemistry |

| Benzylamine | 1-benzyl-3-(morpholine-4-carbonyl)urea | Pharmaceutical Scaffolds |

| Piperidine | 1-(morpholine-4-carbonyl)piperidine-1-carboxamide | Organic Synthesis Building Blocks |

| Glycine ethyl ester | Ethyl 2-(3-(morpholine-4-carbonyl)ureido)acetate | Peptidomimetics |

Mechanistic Investigations of Reactions Involving Ethyl Morpholine 4 Carboxylate

Kinetic Studies of Reaction Pathways

Kinetic studies are instrumental in quantitatively describing the rates of chemical reactions and elucidating their mechanisms. While specific kinetic data for every reaction involving ethyl morpholine-4-carboxylate is not extensively documented in publicly available literature, the kinetics of its formation and subsequent reactions can be inferred from studies on analogous systems, such as the acylation of amines and the hydrolysis of carbamates.

The formation of this compound, typically from morpholine (B109124) and an acylating agent like ethyl chloroformate, is expected to follow second-order kinetics, being first order in both the amine and the acylating agent. The rate of reaction is influenced by the nucleophilicity of the amine and the electrophilicity of the acylating agent. Studies on the reactions of various amines with chloroformates in solvents like acetonitrile (B52724) have demonstrated a wide range of rate constants, spanning several orders of magnitude, which correlate well with the nucleophilicity of the amine. For instance, the rate constants for the reaction of amines with methyl chloroformate in acetonitrile can vary significantly, as shown in the table below.

| Amine | k₂ (L·mol⁻¹·s⁻¹) for reaction with Methyl Chloroformate in Acetonitrile |

|---|---|

| Benzylamine | 5.0 x 10³ |

| Ethyl 1-piperazinecarboxylate | 4.9 x 10⁴ |

| Morpholine | 3.7 x 10⁴ |

| Piperidine | 1.7 x 10⁶ |

| Pyrrolidine (B122466) | 1.1 x 10⁷ |

The hydrolysis of this compound, a key degradation pathway, can proceed through different mechanisms depending on the pH of the solution. In acidic solutions, the hydrolysis of carbamates can occur via either an AAC1 or AAC2 mechanism. The AAC2 mechanism, involving a bimolecular attack of water on the protonated carbamate (B1207046), is common. The rate of this reaction would be dependent on both the concentration of the carbamate and the acidity of the medium.

Elucidation of Reaction Intermediates

The identification and characterization of reaction intermediates are pivotal in confirming a proposed reaction mechanism. In reactions involving this compound, several transient species can be postulated.

During its formation from morpholine and ethyl chloroformate, a tetrahedral intermediate is expected to form following the nucleophilic attack of the morpholine nitrogen on the carbonyl carbon of the chloroformate. This intermediate would then collapse, expelling a chloride ion to yield the final product.

Computational studies on the formation of other carbamates have explored the possibility of zwitterionic intermediates, particularly in reactions involving carbon dioxide. While less likely with the highly reactive ethyl chloroformate, the potential for such charged intermediates cannot be entirely ruled out, especially under specific solvent conditions.

In the hydrolysis of this compound, particularly under basic conditions (BAC2 mechanism), a tetrahedral intermediate is also proposed. This intermediate is formed by the attack of a hydroxide (B78521) ion on the carbonyl carbon. Subsequent collapse of this intermediate would lead to the expulsion of the ethoxide leaving group. Morpholine amides, which are structurally related to this compound, are known to form stable tetrahedral adducts in certain reactions, lending credence to the existence of such intermediates. thieme-connect.comthieme-connect.com

Role of Catalysts and Reagents in Reaction Mechanisms

Catalysts and reagents play a crucial role in directing the mechanism of a reaction and influencing its rate and selectivity.

In the synthesis of this compound from morpholine and ethyl chloroformate, a base is often employed. The role of the base, typically a tertiary amine like triethylamine (B128534) or even an excess of morpholine itself, is to neutralize the hydrochloric acid that is formed as a byproduct. This prevents the protonation of the starting morpholine, which would render it non-nucleophilic and halt the reaction.

The nature of the acylating agent is also critical. While ethyl chloroformate is a common choice, other reagents could be used, each potentially influencing the reaction mechanism and conditions required.

In reactions where this compound itself acts as a reagent, for instance, in reactions where the morpholine amide acts as an acylating agent, the mechanism is highly dependent on the nature of the nucleophile and any activating agents used. thieme-connect.comthieme-connect.com For example, the reaction of morpholine amides with organometallic reagents to form ketones proceeds through a tetrahedral intermediate. thieme-connect.com

Computational studies on palladium-catalyzed carbamate synthesis have shown that the catalyst can stabilize reaction intermediates and facilitate key transformations, such as dehydrogenation and chlorine elimination, opening up different mechanistic pathways. mdpi.com Similarly, iridium-catalyzed reactions for the formation of allyl carbamates from carbon dioxide demonstrate the role of the metal complex in activating the substrates and controlling stereoselectivity. nih.govacs.org

Solvent Effects on Reaction Mechanisms and Selectivity

The solvent in which a reaction is conducted can have a profound impact on the reaction rate, mechanism, and selectivity. The effects are particularly pronounced in reactions involving charged species or significant changes in polarity between reactants and the transition state.

For the formation of this compound, which involves the reaction of a neutral amine with a neutral acylating agent to form a transition state with some degree of charge separation, polar solvents are generally expected to accelerate the reaction. Studies on the quaternization of tertiary amines, a reaction with a similar development of charge in the transition state, have shown that more polar solvents like acetonitrile lead to higher reaction rates. magritek.com The choice of solvent can also influence the relative stability of reactants and transition states, thereby altering the activation energy of the reaction.

In the hydrolysis of this compound, solvent polarity can also play a significant role. For mechanisms involving the formation of charged intermediates, polar protic solvents that can solvate these species would be expected to facilitate the reaction. The ability of the solvent to participate in the reaction, for example, as a proton donor or acceptor, can also alter the operative mechanism.

Application of Kinetic Isotope Effects (KIE) in Mechanistic Probes

A primary KIE would be expected if a bond to an isotopically labeled atom is broken or formed in the rate-determining step. For example, in a reaction where a C-H bond on the ethyl group of this compound is cleaved in the rate-limiting step, substituting the hydrogen with deuterium (B1214612) would lead to a significant decrease in the reaction rate (a normal primary KIE, kH/kD > 1).

Secondary KIEs are observed when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orglibretexts.org These effects are typically smaller than primary KIEs but can still provide valuable information about changes in hybridization or the steric environment of the transition state. For instance, in the formation of this compound, a secondary KIE might be observed by substituting atoms in the morpholine ring. A change in the hybridization of the nitrogen atom from sp³ in the reactant to a more sp²-like character in the transition state could lead to a measurable secondary KIE.

The table below illustrates typical KIE values and their general mechanistic implications.

| Type of KIE | Typical kH/kD Value | General Mechanistic Implication |

|---|---|---|

| Primary | 2 - 7 | C-H bond breaking in or before the rate-determining step. |

| Secondary (α) | 0.95 - 1.25 | Change in hybridization at the labeled carbon (e.g., sp³ to sp²). |

| Secondary (β) | ~1.1 | Stabilization of a developing positive charge at an adjacent center (hyperconjugation). |

| Inverse | < 1 | Formation of a stiffer bond in the transition state. |

By carefully designing experiments with isotopically labeled this compound or its precursors, KIE studies could be a powerful tool to elucidate the transition state structures and rate-determining steps of its various reactions.

Applications in Organic Synthesis As a Building Block

Construction of Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems is a significant area of research due to the diverse pharmacological activities exhibited by these compounds. Ethyl morpholine-4-carboxylate serves as a key starting material or intermediate in the generation of various fused pyrimidine (B1678525) derivatives, which are known for their potential as antimicrobial, anticancer, and anti-inflammatory agents. mdpi.comresearchgate.net

One notable application involves the synthesis of pyrido[2,3-d]pyrimidines. Research has demonstrated that morpholinylchalcones can be used as building blocks to construct 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones. mdpi.comnih.gov These intermediates can be further reacted with hydrazonoyl chlorides to yield fused pyrido[2,3-d] mdpi.comnih.govCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrimidin-5(1H)-ones. mdpi.comnih.gov The initial morpholinylchalcone can be synthesized from a morpholine-containing ketone, which can be derived from this compound.

Another strategy involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine to produce 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one. researchgate.net The required morpholine-4-carboxamidine can be prepared from this compound through a multi-step conversion. This resulting pyridopyrimidinone serves as a versatile intermediate for the synthesis of various 4-amino-substituted derivatives. researchgate.net

The following table summarizes representative fused heterocyclic systems synthesized using morpholine-based building blocks.

| Fused Heterocyclic System | Precursors | Key Reaction Type | Ref. |

| 7-Morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones | Morpholinylchalcones, 6-Aminothiouracil | Cyclocondensation | mdpi.comnih.gov |

| Pyrido[2,3-d] mdpi.comnih.govCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrimidin-5(1H)-ones | 7-Morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones, Hydrazonoyl chlorides | Cyclocondensation | mdpi.comnih.gov |

| 7-Benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-one | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, Morpholine-4-carboxamidine | Condensation | researchgate.net |

| 2-Amino-pyrido[3,4-d]pyrimidines | 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates | Nucleophilic substitution | rsc.org |

Synthesis of Complex Molecular Architectures

The utility of this compound extends to the synthesis of complex molecular architectures, including peptidomimetics and sp3-rich polyfunctional compounds. The morpholine (B109124) scaffold is particularly valuable in diversity-oriented synthesis (DOS) strategies, which aim to generate libraries of structurally diverse molecules for biological screening. frontiersin.orgfrontiersin.org

Morpholine-based peptidomimetics are of significant interest in medicinal chemistry as they can mimic the secondary structures of peptides and interact with biological targets like proteins. frontiersin.org Diversity-oriented synthesis approaches have been developed to create collections of morpholine-containing compounds starting from amino acids and sugar derivatives. frontiersin.orgfrontiersin.org For instance, the reaction of aminoacetaldehyde dimethyl acetal (B89532) with protected threonate derivatives can yield bicyclic morpholine lactones, which serve as versatile intermediates for further diversification. frontiersin.org

The morpholine ring can also be incorporated into more complex, multi-ring systems. For example, multicomponent reactions (MCRs) provide an efficient pathway to complex molecules. The Ugi four-component reaction, which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, can be used to generate linear peptide-like adducts that can subsequently undergo cyclization to form various nitrogen-containing heterocycles. researchgate.net this compound can be envisioned as a precursor to the amine component in such reactions, leading to the incorporation of the morpholine moiety into the final complex structure.

Role in Multi-Step Synthetic Sequences

This compound and its derivatives play a crucial role as intermediates in multi-step synthetic sequences for the preparation of pharmaceutically important compounds. A prominent example is the synthesis of the antibiotic Linezolid (B1675486). lcms.czresearchgate.netthermofisher.com

The synthesis of Linezolid, an oxazolidinone antibiotic, involves the key intermediate (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one. researchgate.net This intermediate is prepared from 3-fluoro-4-morpholinyl aniline (B41778). google.com The synthesis of this aniline derivative can start from precursors where the morpholine ring is introduced early in the sequence. While several routes exist, the introduction of the morpholine moiety is a critical step, and this compound can be a potential starting material for creating the necessary morpholine-containing precursors. lcms.czthermofisher.com For instance, a nucleophilic aromatic substitution reaction between morpholine and a suitable nitrobenzene (B124822) derivative is a key step in some synthetic routes to the aniline building block for Linezolid. scispace.com

Precursor in the Synthesis of Scaffolds for Medicinal Chemistry Research

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds and its ability to impart favorable physicochemical properties. acs.orgnih.govsci-hub.se this compound serves as a valuable precursor for the synthesis of these morpholine-based scaffolds, which are used in the development of drugs targeting a wide range of diseases, particularly those affecting the central nervous system (CNS). acs.orgnih.govnih.gov

The morpholine moiety is known to improve properties such as aqueous solubility and membrane permeability, which are critical for drug candidates, especially those targeting the brain. acs.orgnih.gov Its presence can enhance the potency of a compound and provide a scaffold to correctly orient other functional groups for optimal interaction with biological targets. acs.orgnih.gov

A significant area of research is the development of inhibitors for β-secretase (BACE-1), an enzyme implicated in Alzheimer's disease. acs.orgresearchgate.netnih.gov Many potent BACE-1 inhibitors feature a morpholine ring in their structure. Synthetic strategies, such as the Castagnoli-Cushman reaction, have been employed to create morpholine derivatives that show inhibitory activity against BACE-1. researchgate.net this compound can be a starting point for generating the necessary imine or anhydride (B1165640) precursors for such reactions.

Furthermore, morpholine-containing scaffolds are integral to the development of inhibitors for other important enzyme families, such as phosphoinositide 3-kinases (PI3Ks), which are targets in cancer therapy. frontiersin.org The morpholine group in many PI3K inhibitors forms a key hydrogen bond in the ATP-binding pocket of the enzyme. frontiersin.org

Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, confirming the structure of ethyl morpholine-4-carboxylate.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons of the ethyl group and the morpholine (B109124) ring. The ethyl group protons appear as a characteristic triplet and quartet pattern due to spin-spin coupling. The protons on the morpholine ring, being in different chemical environments relative to the nitrogen and oxygen atoms, typically resolve into two multiplets.

The expected signals are:

A triplet in the upfield region (around 1.25 ppm) corresponding to the three protons of the methyl (CH₃) group, coupled to the adjacent methylene (B1212753) group.

A quartet further downfield (around 4.15 ppm) from the two protons of the methylene (OCH₂) group, coupled to the methyl group.

Two distinct multiplets for the morpholine ring protons. The four protons on the carbons adjacent to the nitrogen atom (N-CH₂) are expected to appear around 3.4-3.5 ppm, while the four protons on the carbons adjacent to the oxygen atom (O-CH₂) are shifted further downfield to around 3.6-3.7 ppm. americanpharmaceuticalreview.com

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.25 | Triplet | 3H | Ethyl -CH₃ |

| ~4.15 | Quartet | 2H | Ethyl -OCH₂- |

| ~3.45 | Triplet (or Multiplet) | 4H | Morpholine -N(CH₂)₂ |

| ~3.65 | Triplet (or Multiplet) | 4H | Morpholine -O(CH₂)₂ |

Predicted chemical shifts are based on typical values for similar structural motifs. oregonstate.eduorgchemboulder.com

In the proton-decoupled ¹³C NMR spectrum, five distinct signals are expected, corresponding to the five unique carbon environments in the molecule. The carbonyl carbon of the carbamate (B1207046) group appears significantly downfield. The morpholine ring carbons are resolved into two peaks, and the ethyl group carbons appear in the upfield region of the spectrum.

Based on data from analogous structures and general chemical shift tables, the following peaks can be predicted: oregonstate.edu

The carbonyl carbon (C=O) signal is expected at approximately 155 ppm.

The carbons of the morpholine ring adjacent to the oxygen atom (-OCH₂) typically appear around 66-67 ppm.

The carbons of the morpholine ring adjacent to the nitrogen atom (-NCH₂) are found further upfield, around 44 ppm.

The methylene carbon of the ethyl group (-OCH₂) is observed around 61-62 ppm.

The methyl carbon of the ethyl group (-CH₃) gives a signal in the most upfield region, around 14-15 ppm.

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

|---|---|

| ~155.0 | Carbamate C=O |

| ~66.5 | Morpholine -O(CH₂)₂ |

| ~61.5 | Ethyl -OCH₂- |

| ~44.0 | Morpholine -N(CH₂)₂ |

| ~14.5 | Ethyl -CH₃ |

Predicted chemical shifts are based on typical values for carbamates and ethyl esters. oregonstate.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes.

The Fourier-Transform Infrared (FT-IR) spectrum of this compound is characterized by several key absorption bands that confirm the presence of its main functional groups. nih.gov

C-H Stretching: In the region of 2850-3000 cm⁻¹, sharp bands corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl and morpholine alkyl groups are observed.

C=O Stretching: A very strong and prominent absorption band appears in the range of 1750-1700 cm⁻¹. This band is characteristic of the carbonyl (C=O) group in the carbamate linkage. For aliphatic esters and carbamates, this peak is typically found around 1735 cm⁻¹. vscht.cz

C-O Stretching: The spectrum shows strong bands in the fingerprint region between 1300-1000 cm⁻¹. These are attributed to the C-O stretching vibrations of the ether linkage within the morpholine ring and the ester C-O bonds.

C-N Stretching: The stretching vibration of the tertiary amine C-N bond in the morpholine ring typically appears in the 1250-1020 cm⁻¹ region.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 2850-3000 | C-H Stretch | Alkyl (Morpholine, Ethyl) |

| 1750-1700 | C=O Stretch | Carbamate |

| 1300-1000 | C-O Stretch | Ether, Ester |

| 1250-1020 | C-N Stretch | Tertiary Amine (Morpholine) |

Frequency ranges are based on established correlation tables for organic functional groups. orgchemboulder.comvscht.cz

FT-Raman spectroscopy provides complementary information to FT-IR. While IR spectroscopy is more sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy is particularly useful for analyzing non-polar, symmetric bonds. For this compound, an FT-Raman spectrum would be expected to show strong signals for the C-C backbone vibrations and symmetric C-H bending modes. While specific experimental FT-Raman data for this compound is not widely available in the surveyed literature, the technique remains a valuable tool for comprehensive vibrational analysis. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₇H₁₃NO₃, corresponding to a molecular weight of approximately 159.18 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 159. The fragmentation of this ion provides structural clues. Based on GC-MS data and known fragmentation pathways for esters and morpholine derivatives, several key fragments are expected: nih.govmsu.edulibretexts.org

A peak at m/z 114 resulting from the loss of the ethoxy radical (•OC₂H₅, 45 u).

A peak at m/z 100 corresponding to the methylene-morpholine cation, a common fragment in morpholine-containing structures.

A peak at m/z 86 representing the morpholinium cation, formed by cleavage of the entire ethoxycarbonyl group.

A peak at m/z 56 , a common fragment from the breakdown of the morpholine ring.

A peak at m/z 29 corresponding to the ethyl cation ([C₂H₅]⁺).

NIST library data for this compound indicates that the most prominent peaks are observed at m/z 29, 56, and 42, confirming a fragmentation pattern dominated by the breakdown of the morpholine ring and the loss of the ethyl group. nih.gov

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 159 | Molecular Ion | [C₇H₁₃NO₃]⁺ |

| 114 | [M - OC₂H₅]⁺ | [C₅H₈NO]⁺ |

| 100 | [M - COOC₂H₅]⁺ | [C₅H₁₀N]⁺ |

| 86 | [Morpholinium]⁺ | [C₄H₈NO]⁺ |

| 56 | Ring Fragment | [C₃H₄O]⁺ or [C₄H₈]⁺ |

| 42 | Ring Fragment | [C₂H₄N]⁺ or [C₃H₆]⁺ |

| 29 | Ethyl Cation | [C₂H₅]⁺ |

Fragmentation data is based on general principles and NIST library information. nih.govlibretexts.org

GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for analyzing volatile compounds like this compound. In GC-MS, the compound is first separated from other components in a gas chromatograph before being introduced into the mass spectrometer for ionization and detection. The resulting mass spectrum serves as a molecular fingerprint.

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak ([M]⁺) corresponding to its molecular weight (159.18 g/mol ). nih.gov The fragmentation pattern is consistent with the structure of an ester and a morpholine ring. libretexts.org Alpha-cleavage is a dominant fragmentation mode for amines, while esters tend to cleave adjacent to the carbonyl group. libretexts.orgmiamioh.edu The fragmentation of this compound involves the loss of various functional groups and cleavage of the morpholine ring, leading to several characteristic ions. The NIST Mass Spectrometry Data Center assigns the compound the reference number 191867. nih.gov

Table 1: Characteristic GC-MS Fragmentation Ions for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Source of Fragment |

|---|---|---|

| 159 | [C₇H₁₃NO₃]⁺ | Molecular Ion ([M]⁺) |

| 114 | [M - OC₂H₅]⁺ | Loss of the ethoxy group |

| 86 | [C₄H₈NO]⁺ | Morpholine carbonyl fragment |

| 56 | [C₃H₆N]⁺ | Cleavage of the morpholine ring |

| 29 | [C₂H₅]⁺ | Ethyl fragment |

This table is generated based on general fragmentation principles for esters and amines and specific data available in public libraries. nih.govlibretexts.org

LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing compounds that may be thermally unstable or not sufficiently volatile for GC. shimadzu.com.sg This technique is widely applied in pharmaceutical analysis for metabolism studies and impurity characterization. nih.gov For this compound, LC-MS typically employs soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). shimadzu.com.sg

These methods usually result in the formation of a protonated molecular ion, [M+H]⁺, which would appear at an m/z of approximately 160.19 for this compound. lcms.cz The mobile phase in LC-MS often includes additives like formic acid or ammonium (B1175870) acetate (B1210297) to facilitate this protonation and improve signal intensity. uoa.grresearchgate.net Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the [M+H]⁺ ion, providing further structural confirmation. uoa.gr A common fragmentation pathway for similar amide and carbamate structures involves the cleavage of the N-CO bond. rsc.org

Table 2: Typical LC-MS Parameters and Expected Ions for this compound

| Parameter | Description |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mobile Phase Additives | Formic acid or Ammonium formate (B1220265) to provide protons. researchgate.net |

| Primary Ion | [M+H]⁺ (m/z ≈ 160.19) |

| Other Potential Adducts | [M+Na]⁺ (m/z ≈ 182.17) |

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are essential for separating this compound from starting materials, by-products, and other impurities, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of pharmaceutical compounds. Reverse-phase HPLC is commonly employed for morpholine derivatives. sielc.comnih.gov In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

A typical method for analyzing this compound would involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comnih.gov The pH of the aqueous portion of the mobile phase may be adjusted with an acid, like formic or phosphoric acid, to ensure consistent ionization and good peak shape. sielc.com Detection is often performed using a UV detector, as the carbamate functional group absorbs in the UV region, typically at a low wavelength around 210 nm. nih.gov

Table 3: Representative HPLC Method Parameters

| Parameter | Typical Condition |

|---|---|

| Column | C18 (Reverse-Phase) |

| Mobile Phase | Acetonitrile/Methanol and Water mixture. sielc.comnih.gov |

| pH Modifier | Formic Acid or Phosphoric Acid. sielc.com |

| Detection | UV/Vis at ~210 nm. nih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC), aside from its use in GC-MS, is a standard technique for determining the purity of volatile substances. postnova.com The analysis relies on the separation of components in a mixture as they pass through a capillary column containing a stationary phase. sigmaaldrich.com For analysis of morpholine-related compounds, a mid-polarity column and a flame ionization detector (FID) are often utilized. asianpubs.org

The purity of an this compound sample is determined by the relative area of its peak in the resulting chromatogram. savemyexams.com The retention time—the time it takes for the compound to pass through the column—is a characteristic property under constant conditions and is used for identification. savemyexams.comunt.edu An internal standard, such as N-ethylmorpholine, may be used for more precise quantification. asianpubs.org

Table 4: General GC Conditions for Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Mid-polarity capillary column (e.g., SPBTM-50 type). asianpubs.org |

| Carrier Gas | Helium or Nitrogen. savemyexams.com |

| Detector | Flame Ionization Detector (FID) |

| Injection Mode | Split |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily for qualitative analysis, such as monitoring the progress of a chemical reaction or quickly assessing the purity of a sample. wisc.edulibretexts.org The technique involves spotting the sample onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. wisc.edu

The plate is then placed in a sealed chamber containing a solvent system (eluent), which moves up the plate by capillary action. wisc.edu For a compound of intermediate polarity like this compound, a common eluent system is a mixture of a nonpolar solvent like petroleum ether and a more polar solvent like ethyl acetate. rsc.org The separated components are visualized as spots, often under UV light or by using a chemical stain. The separation is quantified by the Retention Factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. wisc.edu A pure compound should ideally yield a single spot under various eluent conditions.

Theoretical and Computational Chemistry Studies

Conformational Analysis

Like cyclohexane, the morpholine (B109124) ring predominantly adopts a chair conformation to minimize angular and torsional strain. cdnsciencepub.com NMR studies on various N-substituted morpholines have confirmed the prevalence of the chair form in solution. researchgate.net In Ethyl morpholine-4-carboxylate, the morpholine ring is expected to exist in a chair conformation with the substituents at the nitrogen atom occupying an equatorial position to minimize steric hindrance. Computational studies on related molecules like 4-ethylmorpholine-3-carboxylic acid have shown that the chair conformation with equatorial substituents is the most stable. The nitrogen atom in the morpholine ring undergoes pyramidal inversion, but in the chair conformation, one orientation of the substituent is strongly favored.

Energy minimization calculations using methods like DFT are crucial for determining the most stable conformation. For this compound, this would involve optimizing the geometry of the chair conformation. A key feature of carbamates is the restricted rotation around the N-C(O) bond due to amide-like resonance, which can lead to the existence of syn and anti conformers. nih.gov The energy barrier for this rotation in carbamates is generally lower than in amides. acs.org Computational analysis would be required to determine the relative energies of the syn and anti conformers of this compound and the energy barrier for their interconversion. The stability of the chair conformation of the morpholine ring is significant, and flipping to a boat or twist-boat conformation is energetically unfavorable. researchgate.net

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, polarity, and spectroscopic properties. Analysis of the frontier molecular orbitals (HOMO and LUMO) and charge distribution provides a quantum mechanical picture of these characteristics.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding charge distribution and intramolecular interactions. In 4-ethylmorpholine (B86933), NBO analysis at the B3LYP/6-311+G(d,p) level shows significant delocalization of the nitrogen lone pair electrons into adjacent anti-bonding orbitals, which contributes to the stability of the molecule. researchgate.net The oxygen atom in the morpholine ring is identified as the most negatively charged center. researchgate.net For this compound, the carbamate (B1207046) group introduces additional electronic features. The nitrogen lone pair is expected to be significantly delocalized into the carbonyl group's π* orbital, a classic resonance effect that gives the N-C bond partial double-bond character. acs.org This delocalization reduces the electron density and basicity of the nitrogen atom compared to a simple N-alkylated morpholine.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. In morpholine derivatives, the HOMO is often localized on the nitrogen and oxygen atoms, indicating these are the primary sites for electrophilic attack. mdpi.com The LUMO, conversely, indicates regions susceptible to nucleophilic attack. For this compound, the HOMO is expected to have significant contributions from the morpholine nitrogen and oxygen atoms, as well as the non-bonding electrons of the carbamate oxygen. The LUMO is likely to be centered on the π* orbital of the carbonyl group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. researchgate.net

Table 2: Predicted Electronic Properties for this compound based on Analog Data

| Property | Predicted Characteristic | Analog Source |

| HOMO Energy | High, indicating electron-donating ability | 4-ethylmorpholine researchgate.net, Morpholine carbonate mdpi.com |

| LUMO Energy | Low, indicating electron-accepting ability at the carbonyl | Morpholine carbonate mdpi.com |

| HOMO-LUMO Gap | Relatively low, suggesting potential reactivity | 4-ethylmorpholine researchgate.net |

| Most Negative Atom | Oxygen (ring and carbonyl) | 4-ethylmorpholine researchgate.net |

| Key NBO Interaction | n(N) -> π*(C=O) | General carbamates acs.org |

Note: These characteristics are inferred from computational studies on the specified analogous compounds and represent expected properties for this compound.

HOMO-LUMO Energy Calculations

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in quantum chemistry for predicting chemical reactivity. The HOMO energy is associated with the capacity to donate an electron, while the LUMO energy relates to the ability to accept an electron. researchgate.net The energy difference between them, the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netmaterialsciencejournal.org

While specific, detailed studies on this compound are not prevalent in the reviewed literature, extensive research on the closely related compound 4-ethylmorpholine offers valuable insights. researchgate.net For 4-ethylmorpholine, calculations using DFT (B3LYP method) and Hartree-Fock (HF) with a 6-311+G(d,p) basis set have been performed. researchgate.netresearchgate.net The HOMO-LUMO energy gap, calculated via the TD-DFT approach, helps in understanding the charge transfer that occurs within the molecule. researchgate.net

The energies for HOMO, LUMO, and the energy gap for 4-ethylmorpholine are summarized below. A lower energy gap suggests a higher degree of chemical reactivity and polarizability. researchgate.net

| Parameter | Energy (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.2 | Electron-donating capacity |

| LUMO Energy | -1.8 | Electron-accepting capacity |

| Energy Gap (ΔE) | 4.4 | Chemical reactivity and stability |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a calculation into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure concept. uni-muenchen.de This analysis is particularly useful for understanding intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability. researchgate.net

For the related compound 4-ethylmorpholine , NBO analysis performed at the DFT/B3LYP/6-311+G(d,p) level reveals significant hyperconjugative interactions. researchgate.netresearchgate.net These interactions involve the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. uni-muenchen.de Larger E(2) values indicate a more intense interaction. NBO analysis on 4-ethylmorpholine has been used to investigate the formation of hydrogen bonds and the effects of flipping the chair conformation of the morpholine ring. researchgate.net

Charge Distribution and Molecular Electrostatic Potential (MEP)

The distribution of electron density in a molecule is fundamental to its physical and chemical properties. Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that show the electrostatic potential on the electron density surface of a molecule. researchgate.netuniv-mosta.dz MEP is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

In studies of 4-ethylmorpholine , MEP analysis highlights the distribution of charge and its relation to reactivity. researchgate.net The negative potential is concentrated around the electronegative nitrogen and oxygen atoms, identifying them as the primary sites for electrophilic interaction. The positive potential is generally found around the hydrogen atoms. This information is critical for understanding intermolecular interactions. nih.gov Atomic charges, calculated through methods like Mulliken population analysis or NBO analysis, provide a quantitative measure of the charge distribution at each atomic center. researchgate.netcore.ac.uk

Spectroscopic Property Predictions

Computational methods are widely used to predict and interpret spectroscopic data. By calculating properties like vibrational frequencies and electronic transitions, theoretical spectra can be generated that aid in the assignment of experimental results. core.ac.uk

Theoretical Vibrational Frequencies (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the different vibrational modes of a molecule. uni-siegen.de DFT calculations can predict these vibrational frequencies with a high degree of accuracy. nih.gov The calculated harmonic frequencies are often scaled by an empirical factor to better match the anharmonic nature of real molecular vibrations.

For 4-ethylmorpholine , a complete vibrational analysis has been carried out using DFT (B3LYP/6-311+G(d,p)) calculations. researchgate.net The theoretical wavenumbers and intensities for both IR and Raman spectra show good agreement with experimental FT-IR and FT-Raman data. researchgate.netresearchgate.net This allows for a detailed assignment of the fundamental vibrational modes of the molecule, including the stretching, bending, and torsional motions of the morpholine ring and its ethyl substituent. researchgate.net

| Assignment | Theoretical (B3LYP) | Experimental FT-IR | Experimental FT-Raman |

|---|---|---|---|

| C-H stretch (ethyl) | 2980 | 2975 | 2972 |

| CH₂ stretch (morpholine) | 2860 | 2855 | 2854 |

| C=O stretch (ester)* | N/A | N/A | N/A |

| C-O-C stretch | 1120 | 1117 | 1118 |

| C-N stretch | 1050 | 1044 | 1044 |

*Note: C=O stretching frequency is characteristic of this compound but not present in 4-ethylmorpholine.

Theoretical UV-Visible Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. mdpi.comrespectprogram.org It determines the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax) observed in a UV-Visible spectrum. materialsciencejournal.org

For the related molecule 4-ethylmorpholine , the theoretical UV-Visible spectrum was computed in the 200–400 nm range using the TD-DFT approach. researchgate.net The calculations identify the primary electronic transitions, often from the HOMO to the LUMO, that are responsible for the absorption bands. researchgate.net Comparing the calculated absorption wavelengths and oscillator strengths with experimental spectra allows for a robust interpretation of the electronic properties of the molecule. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics, thermodynamic properties, and interactions of molecules in different environments, such as in solution or bound to a protein. researchgate.net

While specific MD simulation studies focusing on this compound were not identified in the reviewed literature, this technique is highly applicable to understanding its behavior. A typical MD simulation would involve placing the molecule in a simulation box with a chosen solvent (e.g., water) and allowing the system to evolve over a period of nanoseconds. nih.gov Such a study could reveal the conformational flexibility of the morpholine ring, the rotational dynamics of the ethyl carboxylate group, and the patterns of hydrogen bonding with solvent molecules. This information is crucial for understanding how the molecule behaves in a biological or chemical system.

Computational Studies of Reaction Transition States and Pathways

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the mechanisms of chemical reactions by modeling the transition states and reaction pathways. While specific computational studies focusing exclusively on the formation of this compound are not extensively detailed in the literature, valuable insights can be drawn from computational analyses of analogous reactions involving the morpholine moiety.

One such relevant study investigated the nickel-catalyzed amidation of methyl benzoate (B1203000) with morpholine. mdpi.com This reaction, while different from the typical synthesis of this compound (which often involves the reaction of morpholine with ethyl chloroformate), provides a computationally modeled pathway for the formation of a C-N bond between a carbonyl group and morpholine. mdpi.comsbq.org.br The study elucidated the free energy profile of the catalytic cycle, identifying the key transition states and intermediates. mdpi.com

The reaction proceeds through a standard cross-coupling mechanism involving oxidative addition, proton transfer, and reductive elimination. mdpi.com The oxidative addition of the ester to the nickel catalyst was identified as a key step with a significant energy barrier. mdpi.com Subsequent proton transfer and reductive elimination lead to the final amide product. mdpi.com

A free energy profile for the Ni/IPr-catalyzed amidation of methyl benzoate with morpholine is presented below. This provides an example of the energetic landscape of a C-N bond-forming reaction involving morpholine.

Table 1: Free Energy Profile for the Ni/IPr-Catalyzed Amidation of Methyl Benzoate with Morpholine

| Species | Description | Relative Free Energy (kcal/mol) |

| 1 | Ni(IPr)(toluene) complex | 0.0 |

| 2 | Substrate-coordinated complex | -5.0 |

| TS3 | Oxidative addition transition state | 20.4 |

| 4 | Acylnickel species | Not specified |

| Product | Amidation product | Nearly thermodynamically neutral |

Data sourced from a computational study on the Ni/IPr-catalyzed amidation of esters. mdpi.com

In the context of the more common synthesis of this compound from morpholine and ethyl chloroformate, the reaction likely proceeds through a nucleophilic acyl substitution mechanism. In this pathway, the nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. This would form a tetrahedral intermediate, which then collapses to form the final product with the elimination of a chloride ion. Computational studies on similar acylation reactions of amines would be expected to show a transition state resembling this tetrahedral intermediate.

Further computational investigations could provide a more precise understanding of the transition state geometries, activation energies, and the influence of solvents and catalysts on the synthesis of this compound. Such studies would be invaluable for optimizing reaction conditions and improving the efficiency of its synthesis.

Catalytic Applications of Morpholine Derivatives General Principles Applied

Organocatalysis with Morpholine-Based Catalysts

Morpholine-based organocatalysts, particularly chiral morpholine (B109124) derivatives, have been investigated for their potential in asymmetric synthesis. nih.govfrontiersin.org While historically, pyrrolidine-based catalysts have been more prominent due to their higher reactivity, recent research has unveiled the unique potential of morpholine-containing structures. nih.govfrontiersin.orgnih.gov The lower reactivity of morpholine-enamines is often attributed to the electronic effect of the oxygen atom in the ring and the pronounced pyramidalization of the nitrogen atom, which decreases the nucleophilicity of the resulting enamine. nih.govfrontiersin.orgnih.gov

Despite these initial challenges, scientists have successfully designed highly efficient morpholine-based organocatalysts. nih.govfrontiersin.org For instance, new ß-morpholine amino acids have been synthesized and demonstrated to be effective catalysts in the 1,4-addition reaction of aldehydes to nitroolefins, a key carbon-carbon bond-forming reaction. nih.govfrontiersin.orgresearchgate.net These catalysts have shown the ability to afford condensation products in excellent yields, with high diastereoselectivity and enantioselectivity. nih.govfrontiersin.org

Enamine Catalysis in Asymmetric Reactions

A primary mode of action for many morpholine-based organocatalysts is through enamine catalysis. nih.govfrontiersin.org In this mechanism, the secondary amine of the morpholine catalyst reacts with a carbonyl compound, typically an aldehyde or ketone, to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile. The chirality of the catalyst directs the approach of the electrophile, leading to the formation of a chiral product with high enantioselectivity.

While pyrrolidine (B122466) enamines are generally more reactive due to the higher p-character of the nitrogen lone pair, leading to greater nucleophilicity, morpholine-based catalysts can be fine-tuned for specific reactions. nih.govfrontiersin.org The inherent electronic properties of the morpholine ring, while reducing general reactivity, can be harnessed to achieve high levels of stereocontrol in certain transformations. nih.govfrontiersin.org

Role of Carboxylic Moieties in Catalytic Activity

The incorporation of a carboxylic acid group into the structure of morpholine-based organocatalysts has proven to be a critical design element for enhancing their catalytic activity and selectivity. nih.govfrontiersin.org Research has demonstrated that the carboxylic group plays a crucial role in the catalytic cycle, often participating in the transition state to control enantioselectivity. nih.govfrontiersin.org

For example, in the Michael addition of aldehydes to nitroolefins catalyzed by a ß-morpholine amino acid, the carboxylic acid is hypothesized to act as a proton transfer shuttle. nih.govfrontiersin.org It is believed to bridge the catalyst and the substrate, facilitating the reaction and influencing the stereochemical outcome. nih.govfrontiersin.org Experimental evidence supports this, as capping the carboxylic group as a methyl ester resulted in a complete loss of catalytic activity, with no condensation products observed even after extended reaction times. nih.govfrontiersin.org This highlights the indispensable role of the free carboxylic acid in the catalytic mechanism.

Morpholine as a Catalyst in Organic Transformations

Beyond its role as a structural scaffold for chiral organocatalysts, morpholine itself can function as a catalyst in various organic transformations. atamankimya.comatamankimya.com Its basic nature, owing to the secondary amine group, allows it to catalyze reactions that are promoted by bases. wikipedia.org Morpholine has been employed as a catalyst for the condensation of aldehydes and ketones that possess active methylene (B1212753) or methyl groups. atamankimya.com

Furthermore, morpholine is utilized in the preparation of alumina (B75360) catalysts, where it acts as a gelling agent for the treatment of hydrocarbons. atamankimya.com In industrial applications, morpholine is also used in small quantities for the emulsion polymerization of monomers like butadiene and isoprene, and their copolymerization with styrene. atamankimya.com The catalytic activity of N-ethyl morpholine has been noted in the epoxy-carboxyl reaction, although it is considered less active than other bases like pyridine. paint.org

The versatility of morpholine and its derivatives in catalysis underscores their importance in both academic research and industrial processes. The ability to systematically modify the morpholine scaffold, particularly with functional groups like carboxylic acids, provides a powerful platform for the development of new and highly effective catalysts for a wide range of organic reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl morpholine-4-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : this compound can be synthesized via esterification of morpholine-4-carboxylic acid with ethanol under acidic catalysis. Key considerations include:

- Reagent selection : Use dehydrating agents (e.g., H₂SO₄) to drive esterification .

- Temperature control : Maintain 0–5°C during exothermic steps to minimize side reactions .

- Purification : Employ solvent extraction (e.g., ether/water separation) and vacuum distillation to isolate the product .

- Yield optimization : Pre-drying reagents and using excess alcohol can improve yields up to 85% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : Use and NMR to confirm ester group presence (e.g., carbonyl at ~170 ppm in ) and morpholine ring protons (δ 3.5–4.0 ppm) .

- Mass spectrometry (HR-ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) with calculated mass accuracy within ±2 ppm .

- HPLC : Assess purity (≥95%) using reverse-phase columns and UV detection at 254 nm .

Q. How should researchers design experiments to study the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Substrate selection : Test reactivity with amines (e.g., morpholine derivatives) or thiols under varying pH conditions .

- Kinetic studies : Monitor reaction progress via TLC or in-situ FTIR to track carbonyl group conversion .

- Control experiments : Include blank reactions (no nucleophile) to rule out ester hydrolysis .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic properties of this compound?

- Methodological Answer :

- Density-functional theory (DFT) : Use hybrid functionals (e.g., B3LYP) with 6-31G(d) basis sets to calculate HOMO-LUMO gaps and electrostatic potentials .

- Solvent effects : Incorporate polarizable continuum models (PCM) for aqueous or ethanol environments .

- Validation : Compare computed vibrational spectra (IR) with experimental data to assess accuracy .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. SHELX software suites are recommended for structure refinement .

- Disorder modeling : Apply restraints for flexible ethyl/morpholine groups to improve R-factor convergence .

- Validation tools : Check CIF files with PLATON to identify missed symmetry or voids .

Q. What strategies are effective for analyzing contradictory data in reaction optimization studies?

- Methodological Answer :

- Statistical analysis : Use ANOVA to compare yields across multiple trials and identify significant variables (e.g., temperature vs. catalyst) .

- Error propagation : Quantify uncertainties in purity assays (e.g., HPLC ±0.5%) and incorporate into yield calculations .

- Literature benchmarking : Cross-reference reported yields (e.g., 32.9–50.7% for morpholine derivatives) to contextualize results .

Q. How should researchers integrate this compound into multi-step syntheses of bioactive hybrids?

- Methodological Answer :

- Protection/deprotection : Use tert-butyl groups to shield reactive sites during subsequent steps .

- Convergent synthesis : Couple pre-formed morpholine modules with acetylphenol or benzodiazepine fragments via Mitsunobu or Ullmann reactions .

- Purity monitoring : Employ LC-MS at each stage to detect intermediates and byproducts .

Methodological and Ethical Considerations

Q. What ethical guidelines apply to publishing research involving this compound?

- Answer :

- Data integrity : Disclose all experimental conditions (e.g., solvent grades, instrument calibration) to ensure reproducibility .

- Citation practices : Reference peer-reviewed journals (≥5 sources per study) and avoid non-academic websites like BenchChem .

- Safety compliance : Adhere to institutional protocols for handling corrosive reagents (e.g., H₂SO₄) and toxic intermediates .

Q. How can researchers address discrepancies between computational predictions and experimental results?

- Answer :

- Parameter adjustment : Re-optimize DFT functionals (e.g., include exact exchange terms) to better match observed bond lengths or reaction energies .

- Experimental validation : Perform control syntheses to verify unexpected computational outcomes (e.g., alternative tautomers) .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.